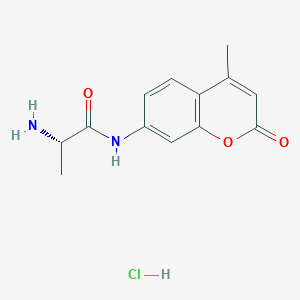

H-Ala-AMCHCl

Description

H-Ala-AMC·HCl (L-Alanyl-7-amino-4-methylcoumarin hydrochloride) is a peptide-fluorogenic substrate widely used in biochemical research to study protease activity. The compound consists of alanine (Ala) conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC) via an amide bond. Proteolytic cleavage of the peptide bond releases free AMC, which emits fluorescence at 460 nm upon excitation at 380 nm, enabling real-time monitoring of enzymatic activity. This substrate is particularly valuable in high-throughput screening for protease inhibitors and enzyme kinetics studies.

Properties

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.ClH/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;/h3-6,8H,14H2,1-2H3,(H,15,17);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZRDWJTJKRSAN-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-AMCHCl typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl moiety, followed by the introduction of the amino group and the propanamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. The reaction conditions often require precise temperature control and pH adjustments to ensure the correct formation of the compound.

Industrial Production Methods: In an industrial setting, the production of H-Ala-AMCHCl is scaled up using large reactors and continuous flow systems. This allows for the efficient synthesis of the compound in large quantities while maintaining high purity and yield. The industrial process also involves rigorous quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: H-Ala-AMCHCl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with factors such as temperature, solvent choice, and reaction time playing crucial roles.

Major Products Formed: The major products formed from the reactions of H-Ala-AMCHCl depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule, resulting in a diverse array of products.

Scientific Research Applications

H-Ala-AMCHCl has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, in the industrial sector, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of H-Ala-AMCHCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H-Gly-Ala-AMC·HCl

- Molecular Formula: Not explicitly provided, but inferred as a dipeptide (Gly-Ala) linked to AMC.

- Purity : >98% (certified by GLPBIO) .

- Structural Features : Contains glycine (Gly) and alanine (Ala) residues, making it a dipeptide substrate.

- Applications : Used in protease assays, particularly for enzymes recognizing Gly-Ala motifs (e.g., cathepsins). Its higher purity ensures reliable fluorescence quantification .

H-Thr(tBu)-AMC·HCl

- Molecular Formula : C₁₈H₂₅ClN₂O₄ .

- Molecular Weight : 368.86 g/mol.

- Structural Features : Threonine (Thr) with a tert-butyl (tBu) protecting group, enhancing steric bulk and altering enzyme specificity.

- Applications : A specialized substrate for proteases requiring hydrophobic residues (e.g., caspase-8). The tBu group increases stability in aqueous buffers .

H-Ala-Ala-Pro-Leu-pNA·HCl

- Molecular Formula : C₂₃H₃₄N₆O₆ .

- Molecular Weight : 490.55 g/mol.

- Structural Features : Tetrapeptide (Ala-Ala-Pro-Leu) linked to p-nitroaniline (pNA), a chromophore.

- Applications : Used in spectrophotometric assays (absorbance at 405 nm) for serine proteases like trypsin. Unlike AMC-based substrates, pNA requires endpoint measurements .

Functional and Analytical Comparison

Table 1: Key Properties of H-Ala-AMC·HCl and Analogs

Key Findings:

Sensitivity : AMC-based substrates (e.g., H-Ala-AMC·HCl, H-Gly-Ala-AMC·HCl) offer superior sensitivity due to fluorescence, enabling real-time detection. In contrast, pNA substrates (e.g., H-Ala-Ala-Pro-Leu-pNA·HCl) are less sensitive but cost-effective for endpoint assays .

Enzyme Specificity : Modifying the peptide sequence or side chains (e.g., Thr(tBu)) alters substrate specificity. For example, H-Thr(tBu)-AMC·HCl targets caspases, while H-Ala-AMC·HCl is generic for alanine-specific proteases .

Stability : Bulky groups like tBu enhance stability but may reduce solubility. Shorter peptides (e.g., H-Ala-AMC·HCl) are more soluble in aqueous buffers compared to tetrapeptides .

Research Implications

- Drug Discovery : H-Ala-AMC·HCl and its analogs are critical for identifying protease inhibitors, with AMC substrates preferred for high-throughput screening due to their sensitivity .

- Enzyme Engineering : Structural variations (e.g., Thr(tBu)) guide the design of substrates tailored to mutant enzymes, as seen in studies of caspase variants .

- Limitations : Lack of detailed HPLC or NMR data for H-Ala-AMC·HCl in the provided evidence underscores the need for rigorous characterization to confirm purity and structure in future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.